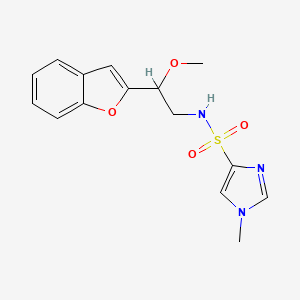

N-(2-(benzofuran-2-yl)-2-methoxyethyl)-1-methyl-1H-imidazole-4-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzofuran derivatives are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds .

Synthesis Analysis

Benzofuran derivatives can be synthesized through various methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves the construction of a benzofuran ring via proton quantum tunneling .Molecular Structure Analysis

The molecular structure of benzofuran derivatives can be analyzed using various techniques such as 1H-NMR spectroscopy .Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions. For example, substituted benzofurans can be synthesized from their corresponding substituted 1-allyl-2-allyloxybenzenes using ruthenium-catalyzed C- and O-allyl isomerization followed by ring-closing metathesis .Wissenschaftliche Forschungsanwendungen

Enzyme Inhibition and Drug Discovery

N-(2-(benzofuran-2-yl)-2-methoxyethyl)-1-methyl-1H-imidazole-4-sulfonamide has been explored for its enzyme inhibitory activities, particularly carbonic anhydrases (CAs). CAs are crucial for various physiological processes, and inhibitors of these enzymes have therapeutic applications in treating conditions like glaucoma, epilepsy, and mountain sickness. Research by Kucukoglu et al. (2016) has shown that certain sulfonamide derivatives exhibit significant inhibitory effects on carbonic anhydrase isoenzymes hCA I and hCA II, with potential implications for drug development (Kucukoglu et al., 2016).

Cardiac Electrophysiological Activity

Another avenue of research involves the cardiac electrophysiological activities of N-substituted imidazolylbenzamides or benzene-sulfonamides, as described by Morgan et al. (1990). These compounds, including derivatives similar to N-(2-(benzofuran-2-yl)-2-methoxyethyl)-1-methyl-1H-imidazole-4-sulfonamide, have shown potency in in vitro Purkinje fiber assays, comparable to that of known class III agents. This suggests potential applications in treating arrhythmias (Morgan et al., 1990).

Antibiotic Degradation and Environmental Impact

The compound's structural similarity to sulfonamide antibiotics, which are known to persist in the environment, raises questions about its environmental fate and degradation pathways. Research by Ricken et al. (2013) on sulfonamide antibiotics degradation by Microbacterium sp. strain BR1 through an unusual ipso-hydroxylation pathway with subsequent fragmentation might provide insights into potential environmental impacts and degradation mechanisms of N-(2-(benzofuran-2-yl)-2-methoxyethyl)-1-methyl-1H-imidazole-4-sulfonamide (Ricken et al., 2013).

Interaction with Metals and Coordination Chemistry

The compound's potential to interact with metals and form complexes has implications in coordination chemistry and material science. Bermejo et al. (2000) discussed the coordination and rearrangement of sulfonamido compounds with nickel centers, leading to various nickel complexes. Such interactions are relevant for developing new materials and understanding the compound's behavior in biological systems (Bermejo et al., 2000).

Wirkmechanismus

Target of Action

Benzofuran compounds, a class of compounds ubiquitous in nature, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

Benzofuran derivatives have been shown to exhibit a broad range of pharmacological activities, indicating diverse interactions with biological targets .

Biochemical Pathways

Benzofuran derivatives have been shown to have significant effects on various biological pathways due to their anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Pharmacokinetics

The pharmacokinetics of benzofuran derivatives can be influenced by factors such as the compound’s structure, the presence of functional groups, and the physicochemical properties of the compound .

Result of Action

Benzofuran derivatives have been shown to have significant biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interaction with its targets .

Safety and Hazards

Zukünftige Richtungen

Given the wide range of biological activities exhibited by benzofuran derivatives, they are likely to continue to attract attention from researchers in the fields of chemistry and pharmacology. Future research may focus on developing novel benzofuran derivatives with enhanced biological activities and improved safety profiles .

Eigenschaften

IUPAC Name |

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-1-methylimidazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O4S/c1-18-9-15(16-10-18)23(19,20)17-8-14(21-2)13-7-11-5-3-4-6-12(11)22-13/h3-7,9-10,14,17H,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCNFSAUHZGMLLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)NCC(C2=CC3=CC=CC=C3O2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(benzofuran-2-yl)-2-methoxyethyl)-1-methyl-1H-imidazole-4-sulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(ethoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2441598.png)

![2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2441600.png)

![N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2441603.png)

![N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)ethanesulfonamide](/img/structure/B2441604.png)

![2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2441607.png)

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2441614.png)